Fmoc-(fmochmb)val-OH

Descripción general

Descripción

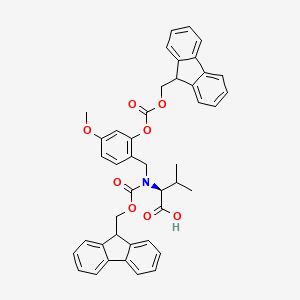

“Fmoc-(fmochmb)val-OH” is a derivative of the amino acid valine . It is an Fmoc protected valine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The synthesis of “Fmoc-(fmochmb)val-OH” involves the use of Fmoc-OSu as a reagent . The reagent Fmoc–OSu was proven to be the source of Fmoc–β-Ala–OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Molecular Structure Analysis

The molecular formula of “Fmoc-(fmochmb)val-OH” is C43H39NO8 . Its molecular weight is 697.77 g/mol . The structure of “Fmoc-(fmochmb)val-OH” includes a fluorenyl group, a methoxy group, a carbonyl group, and a valine residue .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-(fmochmb)val-OH” are primarily related to its use in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .Physical And Chemical Properties Analysis

“Fmoc-(fmochmb)val-OH” is a white to off-white powder . It is soluble in DMF and has a molar mass of 697.77 g/mol .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-(fmochmb)val-OH is used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acid during peptide synthesis, which can be removed under mild basic conditions when no longer needed .

Inhibition of Peptide Aggregation

The Hmb protection of amide bonds has been shown to inhibit aggregation of ‘difficult’ peptides, thereby leading to products of increased purity . This makes Fmoc-(fmochmb)val-OH valuable in the synthesis of complex peptides .

Improvement of Peptide Solubility

Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments . This is particularly useful when working with peptides that are otherwise difficult to dissolve .

Suppression of By-product Formation

Using a Hmb protected derivative for incorporation of the residue linked to the carboxyl group of Asp or Asn residues has been found to suppress formation of aspartimide and piperidide related by-products . This leads to cleaner synthesis and higher yield of the desired peptide .

Solid-Phase Peptide Synthesis

Fmoc-Val-OH, a similar compound to Fmoc-(fmochmb)val-OH, is used in Fmoc Solid-phase peptide synthesis . It’s plausible that Fmoc-(fmochmb)val-OH could be used in a similar manner.

Construction of Antibody-Drug Conjugates (ADCs)

Fmoc-Val-Ala-OH, another similar compound to Fmoc-(fmochmb)val-OH, is used as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADCs) . Given the structural similarity, Fmoc-(fmochmb)val-OH might also be used in ADC construction.

Mecanismo De Acción

Target of Action

Fmoc-(fmochmb)val-OH is primarily used in the field of peptide synthesis . Its main targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .

Mode of Action

Fmoc-(fmochmb)val-OH acts as a protective group for amide bonds in peptides during solid-phase peptide synthesis (SPPS) . It interacts with the amide bonds and forms a protective layer around them, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-(fmochmb)val-OH is the peptide synthesis pathway . By protecting the amide bonds, it ensures the correct formation of peptides and prevents the aggregation of “difficult” peptides . This leads to the production of peptides with increased purity .

Result of Action

The result of Fmoc-(fmochmb)val-OH’s action is the production of high-purity peptides . It has been shown to inhibit the aggregation of “difficult” peptides, leading to products of increased purity . Furthermore, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments .

Action Environment

The action of Fmoc-(fmochmb)val-OH can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the efficiency of Fmoc-(fmochmb)val-OH can be compared with other compounds like pseudoprolines in preventing aggregation .

Direcciones Futuras

The future directions of “Fmoc-(fmochmb)val-OH” research could involve further exploration of its use in peptide synthesis. For example, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences . This could pave the way for the design of novel self-assembled architectures which can be controllable manipulated to impart desired function .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106661 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(fmochmb)val-OH | |

CAS RN |

148515-86-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)